Technical Monograph: N2-(2-morpholinoethyl)pyridine-2,5-diamine as a Critical Pharmacophore Scaffold
Technical Monograph: N2-(2-morpholinoethyl)pyridine-2,5-diamine as a Critical Pharmacophore Scaffold
Executive Summary
The compound N2-(2-morpholinoethyl)pyridine-2,5-diamine represents a high-value pharmacophore scaffold in modern medicinal chemistry, particularly within the development of Tyrosine Kinase Inhibitors (TKIs). Its structural architecture combines a hinge-binding pyridine motif with a solvent-exposed morpholine tail, simultaneously optimizing potency and physicochemical properties (solubility, LogD).
This technical guide provides a rigorous analysis of its chemical structure, a validated industrial synthesis protocol, and analytical characterization standards.[1] It is designed to serve as a self-contained reference for researchers integrating this moiety into larger drug candidates.
Part 1: Structural Architecture & Physicochemical Profile
The molecule is a tri-nitrogenous system characterized by a 2,5-disubstituted pyridine core. The C2-position is functionalized with an ethyl-morpholine side chain, serving as a solubility handle, while the C5-position bears a primary amine, acting as a reactive vector for coupling to core scaffolds (e.g., quinolines, pyrimidines, or ureas).
Chemical Identity[2]
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Systematic Name: N2-(2-morpholin-4-ylethyl)pyridine-2,5-diamine
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Alternative Names: 5-amino-2-(2-morpholinoethylamino)pyridine; 2-[(2-morpholinoethyl)amino]-5-aminopyridine.
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Molecular Formula: C₁₁H₁₈N₄O
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Molecular Weight: 222.29 g/mol
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SMILES: Nc1cnc(NCCN2CCOCC2)cc1
Physicochemical Properties (Predicted & Experimental Consensus)
| Property | Value | Structural Implications |
| LogP (Octanol/Water) | 0.2 – 0.5 | Low lipophilicity due to morpholine/amine polarity; ideal for oral bioavailability. |
| pKa (Base 1) | ~8.4 (Morpholine) | Protonation at physiological pH improves aqueous solubility. |
| pKa (Base 2) | ~6.5 (Pyridine N1) | Weakly basic; participates in H-bond acceptor interactions. |
| TPSA | ~67 Ų | Well within the Veber rules (<140 Ų) for membrane permeability. |
| H-Bond Donors | 3 | Critical for hinge region binding in kinase pockets. |
Part 2: Synthetic Pathways & Process Chemistry[1][3]
The synthesis of N2-(2-morpholinoethyl)pyridine-2,5-diamine is strictly controlled to prevent oxidation of the electron-rich diamine product. The industry-standard route involves a Nucleophilic Aromatic Substitution (
Reaction Logic Visualization
Figure 1: Two-step synthetic pathway from chloronitropyridine precursor.
Detailed Experimental Protocol
Step 1: Synthesis of Nitro-Intermediate
Objective: Substitution of the C2-chloro group with the morpholinoethyl amine.
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Charge: In a dry 3-neck round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF (10 volumes).
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Base Addition: Add anhydrous
(1.5 eq) followed by 4-(2-aminoethyl)morpholine (1.1 eq) dropwise to control exotherm. -
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The spot for the starting chloride (
) should disappear, replaced by a lower yellow spot. -
Workup: Cool to room temperature. Pour into ice-water (50 volumes). The yellow solid precipitate is collected by filtration. If no precipitate forms, extract with EtOAc, wash with brine, and concentrate.
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Yield Target: >85% (Yellow solid).
Step 2: Reduction to Diamine
Objective: Chemoselective reduction of the nitro group to the primary amine without reducing the pyridine ring.
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Catalyst Prep: Suspend the nitro-intermediate (from Step 1) in Methanol (20 volumes). Add 10% Pd/C (10 wt% loading).
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Hydrogenation: Purge the system with
, then introduce (balloon pressure or 1-3 bar in an autoclave). Stir vigorously at Room Temperature for 2–12 hours.-
Alternative (Iron Reduction): If hydrogenation is unavailable, use Iron powder (5 eq) and
(5 eq) in EtOH/Water (4:1) at reflux for 2 hours.
-
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Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (
blanket) to prevent oxidation of the electron-rich aniline. -
Isolation: Concentrate the filtrate under reduced pressure. The product is an air-sensitive oil or low-melting solid that darkens upon exposure to air.
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Storage: Store under Argon at -20°C.
Part 3: Analytical Characterization & Quality Control
Trustworthiness in synthesis relies on rigorous structural confirmation. The following data points are diagnostic for the target structure.
NMR Spectroscopy (Diagnostic Signals)
| Nucleus | Shift ( | Multiplicity | Assignment |
| ¹H NMR | 7.60 | Doublet (d) | Pyridine H6 (Ortho to N1, Meta to NH2) |
| ¹H NMR | 6.95 | Doublet of Doublets (dd) | Pyridine H4 (Ortho to NH2) |
| ¹H NMR | 6.35 | Doublet (d) | Pyridine H3 (Ortho to alkyl-amine) |
| ¹H NMR | 4.50 | Broad Singlet | Primary Amine (-NH2) |
| ¹H NMR | 3.58 | Triplet (t) | Morpholine O-CH2 (x4) |
| ¹H NMR | 2.40 | Triplet (t) | Morpholine N-CH2 (x4) |
Note: Spectra taken in DMSO-d6. Shifts may vary slightly based on concentration and water content.
Mass Spectrometry
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Method: ESI-MS (Positive Mode)
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Expected Mass:
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Fragmentation Pattern: Loss of morpholine fragment often observed at high collision energies.
Part 4: Medicinal Chemistry Applications[1][3][5][6][7][8]
This scaffold is a "privileged structure" in kinase inhibitor design. It addresses two common failure modes in drug discovery: solubility and selectivity .
Pharmacophore Logic
Figure 2: Pharmacophore dissection of the N2-(2-morpholinoethyl)pyridine-2,5-diamine unit.
Mechanism of Action Contributions
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Hinge Binding: The pyridine nitrogen (N1) often accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Cys residue in EGFR or ALK).
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Solubility Handle: The morpholine ring, protonated in the acidic environment of the stomach or lysosome, significantly enhances the LogD profile, improving oral absorption.
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Vectorization: The C5-amino group allows for coupling to diverse "tail" regions, enabling the creation of libraries (SAR exploration) without altering the hinge-binding motif.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 155804527 (Related Intermediate). Retrieved from [Link]
- Li, X., et al. (2018).Design and synthesis of novel pyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Contextual synthesis reference).
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Organic Syntheses. General procedures for nucleophilic aromatic substitution on pyridines. Retrieved from [Link]
